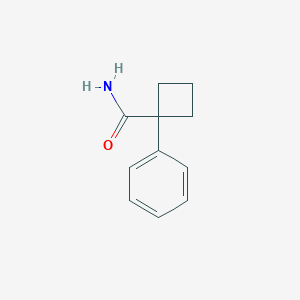

1-Phenylcyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

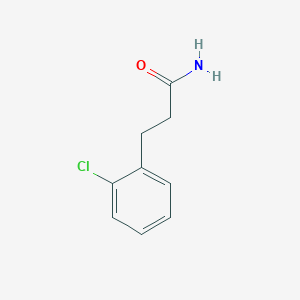

1-Phenylcyclobutanecarboxamide is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR, and FTIR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as spectroscopy, chromatography, and thermal analysis . These techniques can provide information about properties such as solubility, melting point, boiling point, and stability.Aplicaciones Científicas De Investigación

1-Phenylcyclobutanecarboxamide, while not directly highlighted in available literature, shares a structural similarity with compounds that have been extensively studied for their potential applications in various scientific fields. This review explores related compounds and their applications, providing insights into how this compound might be utilized in scientific research.

Potential Applications and Insights from Similar Compounds

Supramolecular Chemistry and Material Science

Compounds like benzene-1,3,5-tricarboxamide have been pivotal in supramolecular chemistry, showcasing the ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012). Given the structural uniqueness of this compound, it may offer novel interactions in supramolecular assemblies, potentially leading to new material science innovations.

Pharmacological Research

The exploration of phenylurea herbicides and their environmental fate demonstrates the significance of phenyl compounds in both agricultural and ecological studies. These studies have illuminated the biodegradation pathways, environmental persistence, and mechanisms of action of phenylurea compounds (Hussain et al., 2015). By analogy, this compound could be a candidate for pharmacological research, offering a platform for studying its biodegradation, potential as a bioactive molecule, and environmental impact.

Organic Synthesis and Heterocyclic Chemistry

The synthesis of heterocyclic systems using precursors like 1-Phenyl-2-thiocyanatoethanone underscores the versatility of phenyl-substituted compounds in generating pharmacologically active heterocycles (Gouda, 2013). This compound could serve a similar role in the synthesis of novel heterocyclic compounds, potentially leading to new drug discoveries.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s important to note that target identification can be approached by direct biochemical methods, genetic interactions, or computational inference .

Mode of Action

It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in cellular processes .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics studies how the body affects a specific drug after administration .

Result of Action

These effects typically involve changes at the molecular and cellular level that result from the compound’s interaction with its target .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability and efficacy .

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-Phenylcyclobutanecarboxamide is complex and multifaceted. It is known to bind with certain biomolecules, potentially leading to enzyme inhibition or activation . It may also induce changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

It is reasonable to assume that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that may direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-phenylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCPOWPDHIZKIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

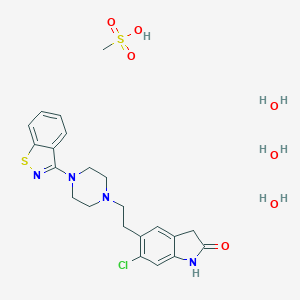

Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?

A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.

Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?

A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)